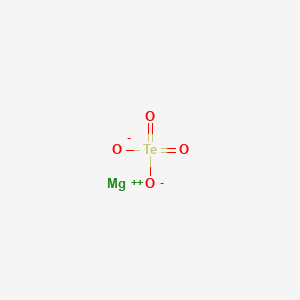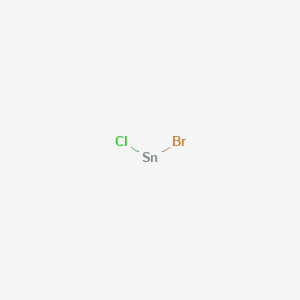
Tin monobromide monochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin monobromide monochloride is an interhalogen compound with the chemical formula BrClSn
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tin monobromide monochloride can be synthesized through the direct combination of tin with bromine and chlorine under controlled conditions. The reaction typically involves heating tin in the presence of bromine and chlorine gases, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve the use of specialized reactors where tin is exposed to bromine and chlorine gases at elevated temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tin monobromide monochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the bromine or chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or metal hydrides can be used.
Substitution: Halogen exchange reactions can be carried out using other halogen gases or halogenating agents.
Major Products Formed:
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Interhalogen compounds with different halogen compositions.
Aplicaciones Científicas De Investigación
Tin monobromide monochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism by which tin monobromide monochloride exerts its effects involves its ability to act as a source of both bromine and chlorine. These halogens can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparación Con Compuestos Similares
Bromine monochloride (BrCl): An unstable red-brown gas with similar halogen composition.
Iodine monochloride (ICl): Consists of red transparent crystals and has similar reactivity.
Iodine monobromide (IBr): A dark red solid that serves as a source of iodine and bromine.
Uniqueness: Tin monobromide monochloride is unique due to the presence of tin, which imparts distinct chemical properties compared to other interhalogen compounds. Its ability to participate in a wide range of chemical reactions makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
13595-90-9 |
|---|---|
Fórmula molecular |
BrClSn |
Peso molecular |
234.07 g/mol |
Nombre IUPAC |
bromo(chloro)tin |
InChI |
InChI=1S/BrH.ClH.Sn/h2*1H;/q;;+2/p-2 |
Clave InChI |
GLJTVDWXPUWLIR-UHFFFAOYSA-L |
SMILES canónico |
Cl[Sn]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




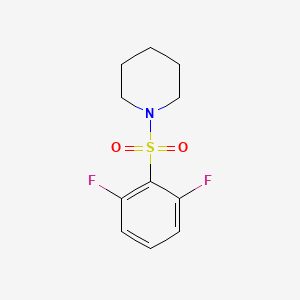
![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)

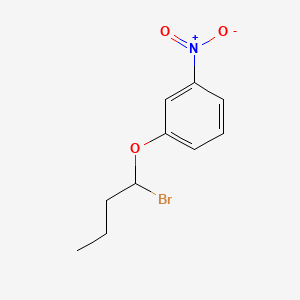
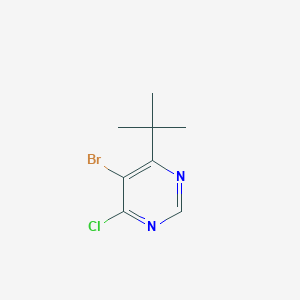
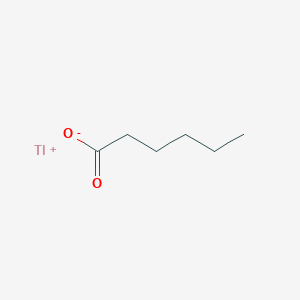
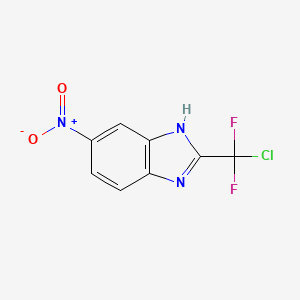
![2-(4-Bromo-butyl)-tetrahydro-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B13737517.png)

![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)
